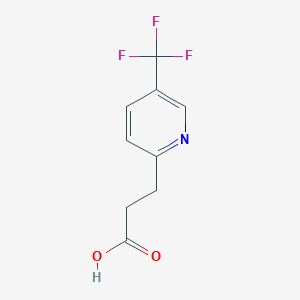

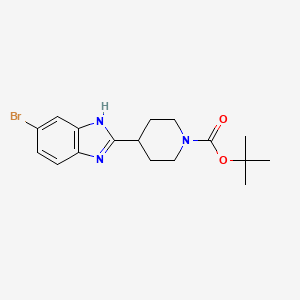

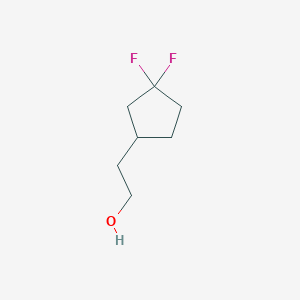

![molecular formula C11H13NO4 B1427384 ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 55618-82-1](/img/structure/B1427384.png)

ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a synthetic compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which is a key intermediate of cefpirome .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The cyclocondensation reaction is successful using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .Applications De Recherche Scientifique

Pharmaceutical Research : This compound is primarily used in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome (Fu Chun, 2007).

Synthesis of Plant Protection Agents : It is also involved in the synthesis of plant protection agents, indicating its utility in agriculture and pest control (Fu Chun, 2007).

Production of Synthetic Resins and Antioxidants : The compound finds applications in the production of synthetic resins and antioxidants, suggesting its role in material science and chemistry (Fu Chun, 2007).

Antibacterial Activity : A study mentions the synthesis of related compounds that showed antibacterial activity in vitro, indicating potential for use in developing new antibiotics or treatments for bacterial infections (E. Toja et al., 1986).

Synthesis of Fused Heterocyclic Compounds : The compound is used in the synthesis of novel fused heterocyclic compounds, which are important in medicinal chemistry for developing new therapeutic agents (W. Wang et al., 2012).

Creation of Spiro Heterocyclic Compounds : Research has been conducted on the creation of spiro heterocyclic compounds using this compound, which could have implications in pharmaceuticals and organic chemistry (T. V. Sal’nikova et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is carbon steel (CS) surfaces, where it acts as a corrosion inhibitor . The compound’s role is to protect these surfaces from corrosion, particularly in acidic environments .

Mode of Action

The compound interacts with its target (CS surfaces) through a process of adsorption . This interaction involves both physisorption and chemisorption , with the compound forming a protective layer on the CS surface . This layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound .

Biochemical Pathways

corrosion process . By forming a protective layer on the CS surface, the compound disrupts the electrochemical reactions that lead to corrosion .

Pharmacokinetics

Its effectiveness as a corrosion inhibitor suggests that it has good adsorption properties, allowing it to form a stable, protective layer on the cs surface .

Result of Action

The result of the compound’s action is a significant reduction in corrosion of the CS surface. In fact, the compound exhibits a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This protective effect is attributed to the compound’s adsorption on the CS surface .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the medium temperature and the charge of the metal surface . It is particularly effective in acidic environments, where it is used to protect metal from corrosion during industrial processes .

Orientations Futures

The future directions of research on ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate could involve further exploration of its potential applications, such as its use as a corrosion inhibitor . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)8-9(13)6-4-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKUOZOEQFYJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(CCC2)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)